4-(Octyloxy)phenyl 4-pentylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-pentylbenzoate typically involves the esterification of 4-(Octyloxy)benzoic acid with 4-pentylphenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound involve similar esterification reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated and hydroxylated derivatives.
Scientific Research Applications
4-(Octyloxy)phenyl 4-pentylbenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-pentylbenzoate involves its interaction with molecular targets through its liquid crystalline properties. The compound aligns in specific orientations under external stimuli such as electric or magnetic fields, affecting the optical and electronic properties of the materials it is incorporated into . This alignment is crucial for its function in liquid crystal displays and other optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-pentylbenzoate
- 4-(Heptyloxy)phenyl 4-pentylbenzoate
- 4-(Decyloxy)phenyl 4-pentylbenzoate
Uniqueness
4-(Octyloxy)phenyl 4-pentylbenzoate is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase transition temperatures. This makes it particularly suitable for certain applications in liquid crystal displays and other advanced materials .
Properties
IUPAC Name |
(4-octoxyphenyl) 4-pentylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-17-19-25(20-18-24)29-26(27)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWWXCLUKGZJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584792 | |
Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50649-64-4 | |
Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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